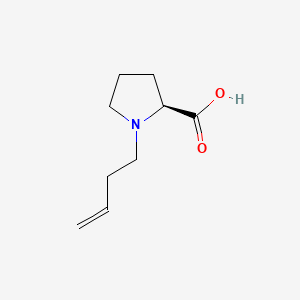

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid

Description

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a but-3-en-1-yl substituent at the 1-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. The compound’s stereochemistry (S-configuration at C2) and unsaturated butenyl side chain distinguish it from other pyrrolidine-based molecules. Pyrrolidine carboxylic acids are widely studied for their roles in coordination chemistry, pharmaceutical applications (e.g., ACE inhibitors), and as building blocks for bioactive molecules .

Properties

IUPAC Name |

(2S)-1-but-3-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-3-6-10-7-4-5-8(10)9(11)12/h2,8H,1,3-7H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONQAFMCARIWOB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the but-3-en-1-yl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a suitable amine and a but-3-en-1-yl halide can yield the desired product through nucleophilic substitution and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The but-3-en-1-yl group can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The but-3-en-1-yl group may also play a role in binding to these targets, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below summarizes key structural differences and similarities between (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid and related compounds:

Functional Group Impact on Properties

- Alkene vs. Aryl/Alkyl Groups : The butenyl substituent introduces a reactive alkene, enabling click chemistry or polymerization, unlike phenyl () or methyl groups (). This could enhance applications in polymer science or targeted drug delivery.

- Solubility Trends: Compounds with polar substituents (e.g., 1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid) exhibit higher aqueous solubility due to hydrogen bonding, while hydrophobic groups like phenyl () reduce solubility. The butenyl group’s intermediate hydrophobicity may result in moderate solubility .

- Stereochemical Influence: The (S)-configuration at C2 is critical for biological activity, as seen in ACE inhibitors like lisinopril (). Enantiomeric purity may determine binding affinity in therapeutic applications.

Biological Activity

(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities. Pyrrolidine compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure features a pyrrolidine ring with a but-3-en-1-yl side chain and a carboxylic acid functional group. This configuration is crucial for its biological interactions and activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives. For instance, compounds structurally related to this compound have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Acinetobacter baumannii.

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 64 |

| Related derivative | A. baumannii | 128 |

These results indicate that modifications in the pyrrolidine structure can enhance antimicrobial efficacy, suggesting that this compound may possess similar or enhanced properties.

2. Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been extensively studied. For example, derivatives with similar core structures have demonstrated cytotoxic effects in various cancer cell lines, including A549 human lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In a comparative study:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 21.5 |

| Cisplatin (control) | A549 | 5.0 |

The data suggest that while the compound exhibits significant anticancer activity, it is less potent than established chemotherapeutics like cisplatin.

3. Neuroprotective Effects

Pyrrolidine derivatives have also been investigated for their neuroprotective properties. Some studies indicate that these compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Research findings show:

| Compound | AChE Inhibition (%) |

|---|---|

| This compound | 52 |

| Tacrine (reference) | 85 |

This inhibition suggests potential applications in treating cognitive disorders.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound against multidrug-resistant strains. The results indicated that modifications in the side chains significantly influenced the activity against resistant strains, highlighting the need for further exploration of structure–activity relationships.

Case Study 2: Anticancer Mechanism

In vitro studies on A549 cells treated with this compound revealed a dose-dependent decrease in cell viability, with significant apoptosis markers observed through flow cytometry analysis. This supports its potential as a lead compound for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.